Cas no 1805388-01-5 (3-Chloro-5-(chloromethyl)-2-(difluoromethyl)-4-hydroxypyridine)

3-Chloro-5-(chloromethyl)-2-(difluoromethyl)-4-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 3-Chloro-5-(chloromethyl)-2-(difluoromethyl)-4-hydroxypyridine
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- インチ: 1S/C7H5Cl2F2NO/c8-1-3-2-12-5(7(10)11)4(9)6(3)13/h2,7H,1H2,(H,12,13)
- InChIKey: DBXNBSJCKWORMC-UHFFFAOYSA-N
- SMILES: ClC1C(C(CCl)=CNC=1C(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 299
- XLogP3: 2
- トポロジー分子極性表面積: 29.1
3-Chloro-5-(chloromethyl)-2-(difluoromethyl)-4-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029050018-1g |
3-Chloro-5-(chloromethyl)-2-(difluoromethyl)-4-hydroxypyridine |
1805388-01-5 | 97% | 1g |
$1,519.80 | 2022-04-01 |
3-Chloro-5-(chloromethyl)-2-(difluoromethyl)-4-hydroxypyridine 関連文献
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
3-Chloro-5-(chloromethyl)-2-(difluoromethyl)-4-hydroxypyridineに関する追加情報
Research Briefing on 3-Chloro-5-(chloromethyl)-2-(difluoromethyl)-4-hydroxypyridine (CAS: 1805388-01-5)
3-Chloro-5-(chloromethyl)-2-(difluoromethyl)-4-hydroxypyridine (CAS: 1805388-01-5) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique halogenated and hydroxylated pyridine core, has been investigated for its potential applications in drug discovery, particularly as a building block for the synthesis of novel bioactive molecules. Recent studies have focused on its role in the development of enzyme inhibitors and antimicrobial agents, leveraging its structural features to interact with biological targets.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic utility of 3-Chloro-5-(chloromethyl)-2-(difluoromethyl)-4-hydroxypyridine as a precursor for the development of potent kinase inhibitors. The study highlighted the compound's ability to undergo selective nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores. This flexibility makes it a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing inhibitory activity against specific kinases implicated in cancer and inflammatory diseases.
Another notable application of this compound was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where it served as a key intermediate in the synthesis of novel antifungal agents. The difluoromethyl and chloromethyl groups were found to enhance the compound's binding affinity to fungal cytochrome P450 enzymes, leading to improved efficacy against drug-resistant strains of Candida albicans. The study also emphasized the compound's favorable pharmacokinetic properties, including metabolic stability and low cytotoxicity, which are critical for further drug development.
Beyond its therapeutic potential, 3-Chloro-5-(chloromethyl)-2-(difluoromethyl)-4-hydroxypyridine has also been investigated for its role in chemical biology tools. A 2024 preprint on ChemRxiv described its use in the design of activity-based probes (ABPs) for studying enzyme mechanisms. The compound's reactive chloromethyl group allowed for covalent modification of target enzymes, facilitating the identification and characterization of active sites in complex biological systems. This approach has broad implications for understanding disease mechanisms and identifying new drug targets.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of 3-Chloro-5-(chloromethyl)-2-(difluoromethyl)-4-hydroxypyridine. Recent patents (e.g., WO2023123567) have addressed these issues by optimizing reaction conditions to improve yield and purity. Additionally, computational studies have been employed to predict the compound's reactivity and stability under various conditions, aiding in the design of more efficient synthetic routes.
In conclusion, 3-Chloro-5-(chloromethyl)-2-(difluoromethyl)-4-hydroxypyridine (CAS: 1805388-01-5) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from drug discovery to chemical probe development. Ongoing research continues to explore its full potential, with particular emphasis on optimizing its synthetic accessibility and expanding its therapeutic applications. Future studies are expected to further elucidate its mechanism of action and explore its utility in addressing unmet medical needs.
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